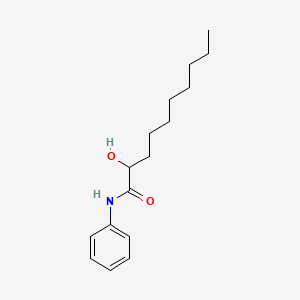![molecular formula C12H17ClOS B14265730 Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)- CAS No. 145817-08-9](/img/structure/B14265730.png)
Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)- is an organic compound that features a benzene ring substituted with a butylsulfinylmethyl group and a chloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)- typically involves multi-step organic reactions. One common method includes the sulfoxidation of a butyl group followed by the chloromethylation of the benzene ring. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired substitutions occur at the correct positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfoxidation and chloromethylation processes. These methods are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to achieve high purity and consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)- undergoes various chemical reactions, including:
Oxidation: The butylsulfinyl group can be further oxidized to sulfone under strong oxidizing conditions.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)- involves its interaction with various molecular targets. The butylsulfinyl group can participate in redox reactions, while the chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. These interactions can affect molecular pathways and cellular functions, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-methyl-4-butyl: Similar structure but lacks the sulfinyl and chloromethyl groups.
Benzene, 1-methyl-4-(phenylsulfonyl): Contains a phenylsulfonyl group instead of a butylsulfinyl group.
Chlorobenzene: Contains only a chlorine substituent on the benzene ring.
Eigenschaften
CAS-Nummer |
145817-08-9 |
|---|---|
Molekularformel |
C12H17ClOS |
Molekulargewicht |
244.78 g/mol |
IUPAC-Name |
1-(butylsulfinylmethyl)-4-(chloromethyl)benzene |
InChI |
InChI=1S/C12H17ClOS/c1-2-3-8-15(14)10-12-6-4-11(9-13)5-7-12/h4-7H,2-3,8-10H2,1H3 |
InChI-Schlüssel |
GIIKBEPCKGKIRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)CC1=CC=C(C=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)
![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate](/img/structure/B14265682.png)


![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)

![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)

![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)


![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
